Prephenic acid
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Overview
Description
Prephenic acid, also known by its anionic form prephenate, is an intermediate compound in the biosynthesis of aromatic amino acids such as phenylalanine and tyrosine. It plays a crucial role in the shikimate pathway, which is essential for the production of these amino acids in plants, bacteria, and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prephenic acid is biosynthesized from chorismic acid through a [3,3]-sigmatropic Claisen rearrangement catalyzed by the enzyme chorismate mutase . This reaction is a key step in the shikimate pathway.
Industrial Production Methods: Industrial production of this compound is challenging due to its instability. It is typically produced in small quantities for research purposes rather than on an industrial scale. The compound is often isolated from mutants of Escherichia coli that are unable to convert this compound to phenylpyruvic acid .
Chemical Reactions Analysis
Types of Reactions: Prephenic acid undergoes several types of chemical reactions, including:
Dehydration: Catalyzed by prephenate dehydratase, leading to the formation of phenylpyruvic acid, a precursor of phenylalanine.
Dehydrogenation: Catalyzed by prephenate dehydrogenase, resulting in the formation of 4-hydroxyphenylpyruvic acid, a precursor of tyrosine.
Common Reagents and Conditions:
Acids and Bases: this compound is unstable and can be easily aromatized under the influence of acids or bases.
Major Products:
Phenylpyruvic Acid: Formed through dehydration.
4-Hydroxyphenylpyruvic Acid: Formed through dehydrogenation.
Scientific Research Applications
Prephenic acid has several scientific research applications, including:
Mechanism of Action
Prephenic acid exerts its effects through its role in the shikimate pathway. It is formed from chorismic acid by the enzyme chorismate mutase. It can then be converted to phenylpyruvic acid or 4-hydroxyphenylpyruvic acid by prephenate dehydratase or prephenate dehydrogenase, respectively . These reactions are crucial for the biosynthesis of phenylalanine and tyrosine, which are essential amino acids for protein synthesis and other metabolic functions .
Comparison with Similar Compounds
Prephenic acid is unique due to its role as an intermediate in the shikimate pathway. Similar compounds include:
Chorismic Acid: The precursor to this compound in the shikimate pathway.
Phenylpyruvic Acid: A product of this compound dehydration and a precursor of phenylalanine.
4-Hydroxyphenylpyruvic Acid: A product of this compound dehydrogenation and a precursor of tyrosine.
This compound’s uniqueness lies in its specific role in the biosynthesis of aromatic amino acids, which are vital for various biological processes .
Properties
CAS No. |
87664-40-2 |
---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |
InChI Key |
FPWMCUPFBRFMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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